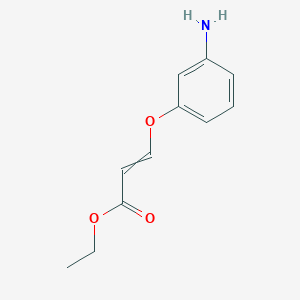
Ethyl 3-(3-aminophenoxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-aminophenoxy)prop-2-enoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of an ethyl ester group, a phenoxy group, and an amino group attached to a propenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminophenoxy)prop-2-enoate typically involves the reaction of 3-aminophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 3-aminophenol attacks the electrophilic carbon of ethyl acrylate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-aminophenoxy)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-aminophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-aminophenoxy)prop-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate: Similar in structure but contains a cyano group and a methoxyamino group.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy and nitro groups, which can alter its reactivity and biological activity.
These comparisons highlight the unique structural features of this compound, such as the presence of an amino group and a phenoxy group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
917872-69-6 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 3-(3-aminophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-8H,2,12H2,1H3 |
Clé InChI |
GAYNSEZLHHJVDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=COC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)

![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
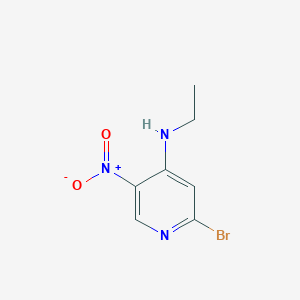
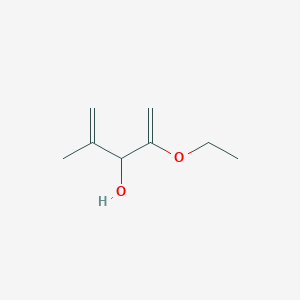
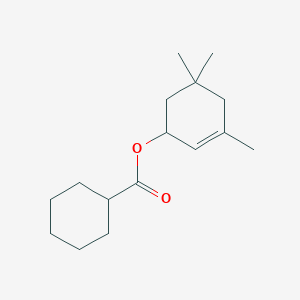
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
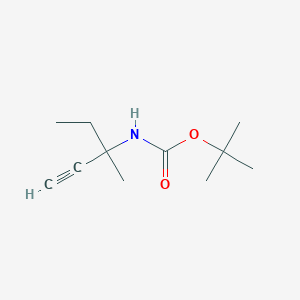

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)

